molecular formula C7H9ClN2O3 B12659002 2-Methoxy-4-nitroanilinium chloride CAS No. 71720-49-5

2-Methoxy-4-nitroanilinium chloride

Cat. No.: B12659002
CAS No.: 71720-49-5
M. Wt: 204.61 g/mol
InChI Key: FHZJVAOAPCEUAV-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitroanilinium chloride is an organic compound with the molecular formula C7H9ClN2O3. It is a derivative of 4-nitroaniline and is known for its vibrant orange to red colors. This compound is widely used in various industries, including the production of dyes, pharmaceuticals, and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-nitroanilinium chloride can be synthesized through a series of chemical reactions. One common method involves the nitration of 2-methoxyaniline to produce 2-methoxy-4-nitroaniline, which is then converted to its chloride salt form. The nitration reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration processes followed by purification steps to isolate the desired compound. The use of advanced techniques such as crystallization and filtration ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-nitroanilinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methoxy-4-nitroanilinium chloride involves its interaction with molecular targets and pathways in biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, modulation of signaling pathways, and alterations in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant colors, reactivity, and versatility make it valuable in various applications, from dye production to pharmaceutical synthesis .

Properties

CAS No.

71720-49-5

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

IUPAC Name

2-methoxy-4-nitroaniline;hydrochloride

InChI

InChI=1S/C7H8N2O3.ClH/c1-12-7-4-5(9(10)11)2-3-6(7)8;/h2-4H,8H2,1H3;1H

InChI Key

FHZJVAOAPCEUAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N.Cl

Origin of Product

United States

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